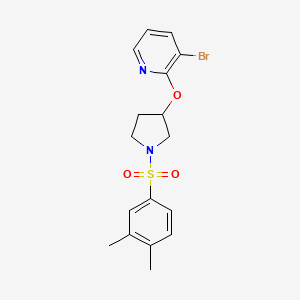

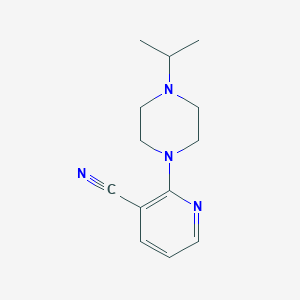

2-(4-Isopropylpiperazino)-3-pyridyl cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

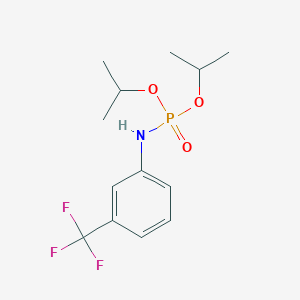

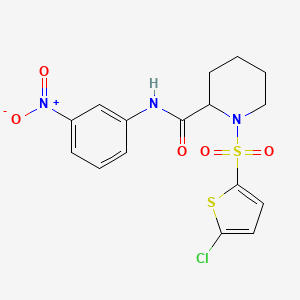

The compound “2-(4-Isopropylpiperazino)-3-pyridyl cyanide” appears to contain a pyridine ring, an isopropyl group, a piperazine ring, and a cyanide group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The piperazine ring is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The isopropyl group is a type of alkyl group represented by the formula (CH3)2CH- . The cyanide group is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, is a planar, aromatic ring, similar to benzene . The piperazine ring is also planar and contains two nitrogen atoms . The isopropyl group is a branched alkyl group . The cyanide group is linear, with a triple bond between the carbon and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of its functional groups. The pyridine ring, for example, can undergo electrophilic aromatic substitution . The piperazine ring can react with acids to form salts . The isopropyl group is generally unreactive, but can be oxidized under certain conditions . The cyanide group can react with a variety of electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its boiling and melting points would depend on the strength of the intermolecular forces between its molecules. Its solubility would depend on its polarity .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

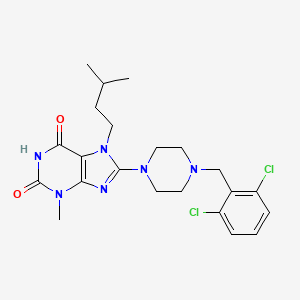

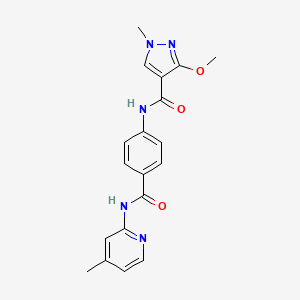

2-(4-Isopropylpiperazino)-3-pyridyl cyanide is involved in the synthesis of various compounds with potential antitumor and cytotoxic activities. A study demonstrated the synthesis of pyrazolotriazines attached to an antipyrine moiety, which displayed promising in vitro anticancer activity against different cell lines, including HepG2, WI 38, VERO, and MCF-7. These compounds also showed potent antioxidant and cytotoxic activities toward Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer treatment research (Metwally, Gouda, Harmal, & Khalil, 2012).

Photophysical and Electrochemical Properties

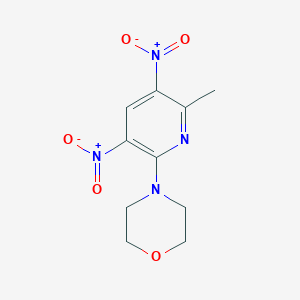

Another field of application is in the study of photophysical and electrochemical properties of metal complexes. Research on facial and meridional tris-cyclometalated Ir(III) complexes incorporating this compound-like ligands has provided insights into their synthesis, structure, and potential for use in optoelectronic devices. These complexes exhibit varied photophysical properties, depending on their isomeric forms, making them interesting for applications in organic light-emitting diodes (OLEDs) and other photonic technologies (Tamayo et al., 2003).

Coordination Chemistry

The compound also plays a role in coordination chemistry, aiding in the synthesis of novel copper(I) cyanide complexes with unique structural dimensionalities. These complexes are formed through hydrothermal synthesis using oligopyridine ligands, demonstrating the compound's utility in developing new materials with potential applications in catalysis and material science (Chi, Cui, Xu, & Hu, 2007).

Antimicrobial Activity

Furthermore, derivatives of this compound have been explored for their antimicrobial activity. For instance, pyrazolopyridine moieties have been incorporated into heterocycles that showed significant antimicrobial properties against various pathogens, indicating the potential for the development of new antimicrobial agents (Abu-Melha, 2013).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body. If it were a catalyst, its mechanism of action might involve lowering the activation energy for a certain reaction .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-11(2)16-6-8-17(9-7-16)13-12(10-14)4-3-5-15-13/h3-5,11H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSSOJCCRQRHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=C(C=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2576109.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2576111.png)

![2-[1-(Cyclopropylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2576113.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2576114.png)

![5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2576119.png)